2-(2-Furylmethylene)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(2-Furylmethylene)-1H-indene-1,3(2H)-dione is an organic compound that features a furan ring fused to an indene-1,3-dione structure
Preparation Methods
The synthesis of 2-(2-Furylmethylene)-1H-indene-1,3(2H)-dione typically involves the condensation of furan-2-carbaldehyde with indene-1,3-dione under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is isolated through crystallization or chromatography. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
2-(2-Furylmethylene)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst such as palladium on carbon, resulting in the reduction of the furan ring or the indene-1,3-dione moiety.
Scientific Research Applications
2-(2-Furylmethylene)-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its ability to undergo various chemical modifications
Mechanism of Action
The mechanism of action of 2-(2-Furylmethylene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s effects are mediated through its ability to form covalent or non-covalent interactions with these targets, resulting in changes in their activity or function .
Comparison with Similar Compounds
2-(2-Furylmethylene)-1H-indene-1,3(2H)-dione can be compared with other similar compounds, such as:
2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: This compound also features a furan ring and has been studied for its antimicrobial activity.
2,5-Furandicarboxylic acid: A furan derivative used in the production of bioplastics.
2(5H)-Furanone: Known for its reactivity and use in organic synthesis.
The uniqueness of this compound lies in its specific structure, which combines the reactivity of the furan ring with the stability of the indene-1,3-dione moiety, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-(furan-2-ylmethylidene)indene-1,3-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8O3/c15-13-10-5-1-2-6-11(10)14(16)12(13)8-9-4-3-7-17-9/h1-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVGUVWKWSGCMLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CC3=CC=CO3)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29874-41-7 |
Source
|
Record name | 2-FURAN-2-YLMETHYLENE-INDAN-1,3-DIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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